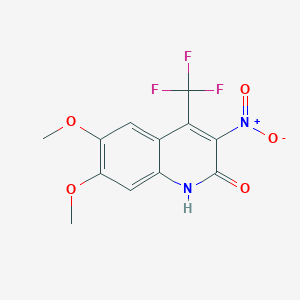
6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2-ol
Übersicht
Beschreibung
6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound with the molecular formula C12H9F3N2O5 It is known for its unique structure, which includes methoxy groups, a nitro group, and a trifluoromethyl group attached to a quinolinone core
Vorbereitungsmethoden
The synthesis of 6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2-ol typically involves multi-step organic reactions. One common synthetic route includes the nitration of a quinoline derivative followed by the introduction of methoxy and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2-ol involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its reactivity and interaction with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the derivative and application.
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2(1H)-one can be compared with other quinolinone derivatives, such as:
6,7-Dimethoxyquinolin-2(1H)-one: Lacks the nitro and trifluoromethyl groups, resulting in different reactivity and applications.
3-Nitro-4-(trifluoromethyl)quinolin-2(1H)-one: Lacks the methoxy groups, affecting its chemical properties.
6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one: Lacks the nitro group, leading to different biological activities.
The uniqueness of 6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2-ol lies in its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C12H9F3N2O5 |
|---|---|
Molekulargewicht |
318.20 g/mol |
IUPAC-Name |
6,7-dimethoxy-3-nitro-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H9F3N2O5/c1-21-7-3-5-6(4-8(7)22-2)16-11(18)10(17(19)20)9(5)12(13,14)15/h3-4H,1-2H3,(H,16,18) |
InChI-Schlüssel |
PESZNBNOOHUCJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=C(C(=O)N2)[N+](=O)[O-])C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














